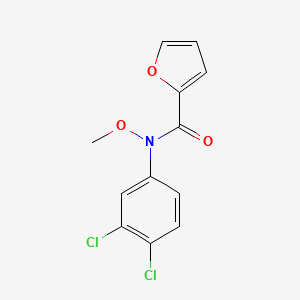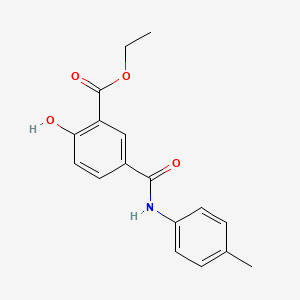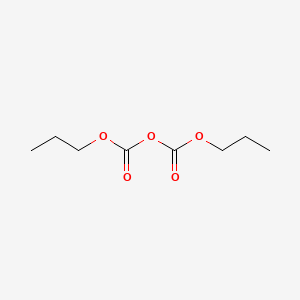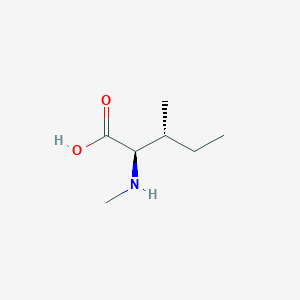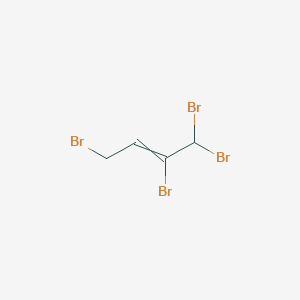
1,1,2,4-Tetrabromobut-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,4-Tetrabromobut-2-ene is an organobromine compound with the molecular formula C4H4Br4 This compound is characterized by the presence of four bromine atoms attached to a butene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,2,4-Tetrabromobut-2-ene can be synthesized through the bromination of butadiene. The reaction typically involves the addition of bromine (Br2) to butadiene in a controlled environment. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the product. The reaction is usually carried out at lower temperatures to avoid side reactions and ensure selective bromination.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The use of continuous flow reactors and advanced separation techniques ensures high efficiency and purity of the final product. The process is optimized to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,2,4-Tetrabromobut-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The compound can participate in addition reactions with electrophiles, resulting in the formation of new carbon-bromine bonds.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide ions (OH-) or alkoxide ions (RO-).
Electrophiles: Such as hydrogen bromide (HBr) or other halogens.
Conditions: Reactions are typically carried out in polar solvents and may require catalysts or specific temperature conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield hydroxylated derivatives, while addition reactions with hydrogen bromide can produce dibromo derivatives.
Aplicaciones Científicas De Investigación
1,1,2,4-Tetrabromobut-2-ene has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other brominated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1,1,2,4-Tetrabromobut-2-ene exerts its effects involves its interaction with various molecular targets. The bromine atoms in the compound can form strong bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved in these interactions depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
1,1,2,2-Tetrabromoethane: Another halogenated hydrocarbon with similar bromine content but a different carbon backbone.
1,4-Dibromobut-2-ene: A related compound with fewer bromine atoms and different reactivity.
Uniqueness: 1,1,2,4-Tetrabromobut-2-ene is unique due to its specific arrangement of bromine atoms and the resulting chemical properties
Propiedades
Número CAS |
36678-46-3 |
|---|---|
Fórmula molecular |
C4H4Br4 |
Peso molecular |
371.69 g/mol |
Nombre IUPAC |
1,1,2,4-tetrabromobut-2-ene |
InChI |
InChI=1S/C4H4Br4/c5-2-1-3(6)4(7)8/h1,4H,2H2 |
Clave InChI |
ABPBLBIKUSLDKW-UHFFFAOYSA-N |
SMILES canónico |
C(C=C(C(Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


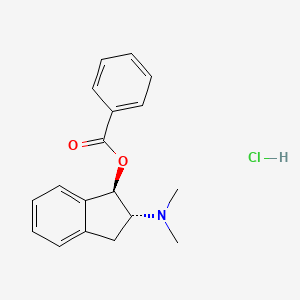
![2,4-Dimethyldodecahydropyrano[2,3-b]indol-1-ium chloride](/img/structure/B14664621.png)
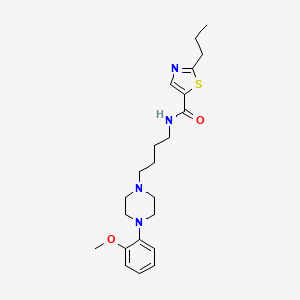

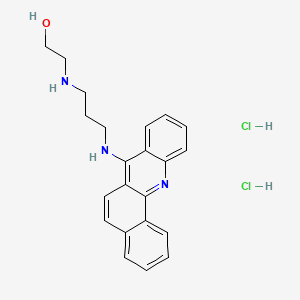


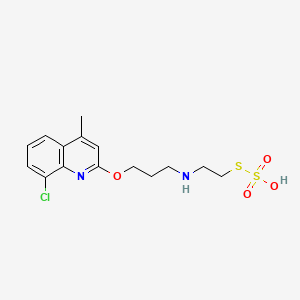
![2-[3-[3-Thiazolidinyl]propoxy]-4-[trifluoromethyl]quinoline](/img/structure/B14664671.png)
